(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate
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Overview
Description
(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is an organic compound that features an oxetane ring and a 4-methylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate typically involves the reaction of (S)-oxetan-2-ylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control ensures high reproducibility and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be replaced by nucleophiles such as amines or alcohols.
Oxidation: The oxetane ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, sodium methoxide, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions are employed
Major Products
Nucleophilic substitution: Produces substituted oxetane derivatives.
Oxidation: Yields ketones or aldehydes.
Reduction: Forms alcohols or other reduced compounds
Scientific Research Applications
(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in drug development, particularly in the synthesis of antiviral and anticancer agents.
Material Science: Utilized in the development of novel polymers and materials with unique properties .
Mechanism of Action
The mechanism of action of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in various chemical reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in organic synthesis to introduce the oxetane moiety into target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonate derivatives: Compounds like methyl 4-methylbenzenesulfonate and ethyl 4-methylbenzenesulfonate share similar structural features and reactivity.
Oxetane derivatives: Compounds such as (S)-Oxetan-2-ylmethanol and (S)-Oxetan-2-ylmethyl acetate are structurally related and exhibit similar chemical behavior .
Uniqueness
(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is unique due to the combination of the oxetane ring and the 4-methylbenzenesulfonate group.
Biological Activity
(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is a compound notable for its unique oxetane ring structure and sulfonate functional group. This combination endows the compound with distinct reactivity patterns, making it a subject of interest in medicinal chemistry and organic synthesis. The following sections will detail its biological activity, synthesis, and potential applications based on diverse research findings.
- Molecular Formula : C11H14O4S
- Molecular Weight : 242.29 g/mol
- CAS Number : 119673-08-4
The compound's structure includes an oxetane ring that contributes to its reactivity, while the 4-methylbenzenesulfonate group enhances its solubility and interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves several key steps, which may include:
- Formation of the Oxetane Ring : Utilizing appropriate precursors to generate the oxetane structure.
- Sulfonation : Introducing the 4-methylbenzenesulfonate moiety through electrophilic aromatic substitution or other methods.
These synthetic routes highlight its versatility and potential for modification to enhance biological activity.
This compound exhibits significant biological activity through its interactions with various molecular targets. Notably, studies have focused on its binding affinity and selectivity towards specific proteins or enzymes, which is crucial for understanding its therapeutic potential.
Case Studies and Research Findings
-
Inhibition of Tyrosine Kinase Signaling :
- Research indicates that compounds similar to this compound can inhibit tyrosine kinase 2 (Tyk2) signaling pathways, which are implicated in inflammatory diseases such as Crohn's disease and psoriasis. In a study, compounds demonstrated an EC50 of less than 4 mM with significant selectivity for Tyk2 over Jak2, suggesting potential therapeutic applications in inflammatory conditions .
- Anticancer Activity :
-
High-throughput Screening :
- High-throughput screening methods have been employed to evaluate the efficacy of this compound against multiple biological targets, providing insights into its potential as a lead compound for drug development.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
4-Methylbenzenesulfonic Acid | Aromatic Sulfonic Acid | Commonly used as a reagent in organic synthesis. |
Oxetan-2-ol | Alcohol | Simple oxetane derivative with potential activity. |
Benzyl Sulfonate | Aromatic Sulfonate | Used in various chemical reactions. |
This table illustrates how this compound compares with structurally similar compounds, emphasizing its unique features and potential applications.
Properties
Molecular Formula |
C11H14O4S |
---|---|
Molecular Weight |
242.29 g/mol |
IUPAC Name |
[(2S)-oxetan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-7-14-10/h2-5,10H,6-8H2,1H3/t10-/m0/s1 |
InChI Key |
UYSILSHSVRRBST-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CCO2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCO2 |
Origin of Product |
United States |
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